molecular formula C14H16N2O5S B12791763 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine CAS No. 137897-71-3

1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine

Cat. No.: B12791763
CAS No.: 137897-71-3
M. Wt: 324.35 g/mol
InChI Key: UPUZXWXCBFZFMI-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of hydroxyethoxy and hydroxyphenylthio groups attached to a thymine base, which is a pyrimidine nucleobase.

Preparation Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of the hydroxyethoxy and hydroxyphenylthio groups through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy and thio groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving nucleic acid interactions and modifications.

    Industry: It may be used in the production of specialized polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or nucleic acids. The hydroxy and thio groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-((2-Hydroxyethoxy)methyl)-6-((3-hydroxyphenyl)thio)thymine can be compared with similar compounds such as:

    2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains hydroxyethoxy groups but differs in its core structure and applications.

    Hydroquinone bis(2-hydroxyethyl)ether: Similar in having hydroxyethyl groups, but it is used primarily as a chain extender in polymer chemistry

Properties

CAS No.

137897-71-3

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-(3-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-6-5-17)13(9)22-11-4-2-3-10(18)7-11/h2-4,7,17-18H,5-6,8H2,1H3,(H,15,19,20)

InChI Key

UPUZXWXCBFZFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)O

Origin of Product

United States

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